[(6R,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol
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Overview
Description
[(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the difluoromethyl group. Common reagents used in these reactions include organometallic reagents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in different chemical environments.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic applications are of interest. It could be explored for its efficacy in treating various diseases, depending on its interaction with biological targets.
Industry
In industry, [(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolizine-7-methanol, 2,3,5,7a-tetrahydro-1-hydroxy-, (1S-cis)-: This compound shares a similar pyrrolizine core but lacks the difluoromethyl group and spirocyclic structure.
Iridoid monoterpenoids: These compounds have a cyclopentane ring fused to a six-membered oxygen heterocycle, similar to the spirocyclic structure of [(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol.
Uniqueness
The uniqueness of [(6R,8R)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol lies in its spirocyclic structure and the presence of the difluoromethyl group
Properties
Molecular Formula |
C10H15F2NO |
---|---|
Molecular Weight |
203.23 g/mol |
IUPAC Name |
[(6R,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol |
InChI |
InChI=1S/C10H15F2NO/c11-10(12)5-8(10)4-9(7-14)2-1-3-13(9)6-8/h14H,1-7H2/t8-,9-/m1/s1 |
InChI Key |
RNLFQMJKSXNFAL-RKDXNWHRSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@@]3(CC3(F)F)CN2C1)CO |
Canonical SMILES |
C1CC2(CC3(CC3(F)F)CN2C1)CO |
Origin of Product |
United States |
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